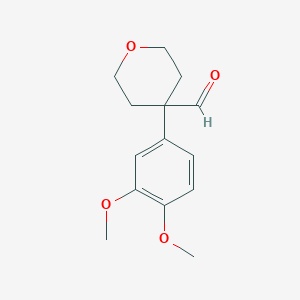

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

Description

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is a synthetic organic compound featuring a tetrahydropyran (THP) core substituted at the 4-position with a 3,4-dimethoxyphenyl group and a carbaldehyde functional group. The THP ring provides a semi-rigid, oxygen-containing scaffold, while the 3,4-dimethoxyphenyl moiety contributes aromaticity and electron-donating methoxy groups. The aldehyde group introduces reactivity, enabling participation in condensation or nucleophilic addition reactions.

Safety and Handling: Safety guidelines emphasize avoiding heat, open flames, and direct exposure. Precautions include keeping the compound away from children and following proper labeling (e.g., P210: "Keep away from heat/sparks/open flames") .

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)oxane-4-carbaldehyde |

InChI |

InChI=1S/C14H18O4/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |

InChI Key |

MQOYMFCBJJQJIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCOCC2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tetrahydropyran.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate.

Procedure: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with tetrahydropyran, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Applications of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound featuring a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group. It has the molecular formula and a molecular weight of 250.29 g/mol . The compound's unique structure makes it useful in chemistry, biology, medicine, and industry.

Applications

- Chemistry The compound serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound for drug development.

- Industry It is utilized in the production of fine chemicals and pharmaceuticals.

Chemical Reactions

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo several types of chemical reactions:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product of this reaction is 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product of this reaction is 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol.

- Substitution The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in various substituted derivatives depending on the nucleophile used.

The biological activity of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is mainly due to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of methoxy groups enhances its lipophilicity, which may improve membrane permeability and bioactivity.

Antimicrobial Activity

Research suggests that compounds similar to 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde exhibit significant antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound show cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells.

Cell Line Studies

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | < 10 |

| Doxorubicin | A-431 | 15 |

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups, which can scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

- Anticancer Efficacy A study highlighted the effectiveness of this compound in inhibiting tumor growth in mice models, reporting a significant reduction in tumor size compared to control groups treated with saline.

- Antimicrobial Testing Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Other compounds

Other related molecules include:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Tetrahydropyran Core

Compounds sharing the THP core but differing in substituents or functional groups are critical for understanding structure-activity relationships.

Key Observations :

Compounds with 3,4-Dimethoxyphenyl Group but Different Cores

These compounds highlight the role of the 3,4-dimethoxyphenyl moiety in biological activity.

Key Observations :

- Core Flexibility: The THP ring in the target compound may offer conformational stability compared to linear chains (e.g., butenol) or rigid cyclohexene cores.

- Biological Activity: The 3,4-dimethoxyphenyl group is associated with cytotoxicity (e.g., compound 7 in ) and COX-2 inhibition ().

Physicochemical and Functional Group Comparisons

| Property/Group | Target Compound | 4-(2-Methoxyphenyl) THP-carbaldehyde | (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol |

|---|---|---|---|

| Aromatic Substitution | 3,4-Dimethoxy | 2-Methoxy | 3,4-Dimethoxy |

| Functional Group | Aldehyde | Aldehyde | Hydroxyl |

| Polarity | Moderate (aldehyde + THP) | Moderate | High (hydroxyl + double bond) |

| Reactivity | High (aldehyde) | High | Moderate (hydroxyl) |

Biological Activity

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a 3,4-dimethoxyphenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 250.29 g/mol

- CAS Number: 127489-83-2

The biological activity of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is primarily attributed to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of methoxy groups enhances its lipophilicity, which may improve membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde exhibit significant antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies: In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde | A-431 | < 10 |

| Doxorubicin | A-431 | 15 |

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

- Anticancer Efficacy: A study published in a peer-reviewed journal highlighted the effectiveness of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde in inhibiting tumor growth in mice models. The study reported a significant reduction in tumor size compared to control groups treated with saline .

- Antimicrobial Testing: Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, cyclic ketones, and aryl amines. For example, a four-component reaction protocol (similar to ) using acetylenedicarboxylate, aromatic aldehydes, and cyclic diketones could be adapted. Column chromatography (SiO₂, pentane) is recommended for purification, as demonstrated in analogous tetrahydropyran syntheses . Retrosynthetic analysis leveraging AI-powered tools (e.g., Reaxys or Pistachio models) may predict feasible routes by comparing structurally related compounds like 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde .

Table 1 : Key Reagents and Conditions for Synthesis

| Reagents/Conditions | Yield | Key Reference |

|---|---|---|

| Ethyl oxalate derivatives, PhEBX | 62% | |

| Multi-component reactions | 50-75% | |

| LiAlH₄/NaBH₄ (reduction steps) | N/A |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) and aldehyde protons (δ 9.5–10.0 ppm). Compare with data from tetrahydro-2H-pyran-4-carboxylic acid derivatives .

- HPLC/GC-MS : Assess purity (>95%) using methods validated for tetrahydropyrans .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., oximes) are synthesized .

Q. What safety precautions are necessary when handling this aldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (aldehydes are irritants) .

- Storage : Inert atmosphere (N₂/Ar), away from oxidizers (e.g., KMnO₄) due to aldehyde reactivity .

- Waste Disposal : Segregate halogenated byproducts (e.g., from halogenation reactions) for professional disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound?

- Methodological Answer :

- DFT Calculations : Model electrophilicity of the aldehyde carbon using Gaussian or ORCA software. Compare with 4-formyltetrahydropyran (CAS 50675-18-8) .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning with 3-hydroxy-2-methyl-4H-pyran-4-one pharmacophores .

- Reaxys Database : Cross-reference reaction pathways of similar aldehydes to identify likely nucleophilic additions or condensations .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Standardize conditions (solvent purity, catalyst loading) as variations in LiAlH₄ reductions impact yields .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. What are the challenges in stereochemical analysis of its synthetic intermediates?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak® columns to separate enantiomers of intermediates like 4-(hydroxymethyl)tetrahydropyran .

- VCD (Vibrational Circular Dichroism) : Resolve ambiguous NMR signals for diastereomers .

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.